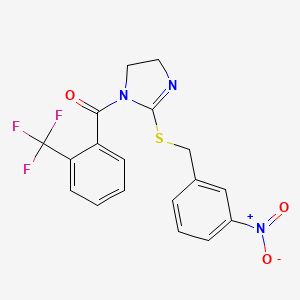

(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-(trifluoromethyl)phenyl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O3S/c19-18(20,21)15-7-2-1-6-14(15)16(25)23-9-8-22-17(23)28-11-12-4-3-5-13(10-12)24(26)27/h1-7,10H,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCDFTLUQOSJGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-(trifluoromethyl)phenyl)methanone , commonly referred to as compound A , is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a complex structure that includes an imidazole ring, a nitrobenzyl moiety, and a trifluoromethyl-substituted phenyl group, which contribute to its unique chemical properties and biological interactions.

Chemical Structure and Properties

Compound A's molecular formula is , with a molecular weight of approximately 385.38 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H16F3N3O2S |

| Molecular Weight | 385.38 g/mol |

| Melting Point | 200 - 215 °C |

| Solubility | Soluble in DMSO, DMF |

The biological activity of compound A is primarily attributed to its ability to interact with various enzymes and receptors:

- Enzyme Inhibition : Compound A exhibits significant inhibitory activity against cysteine proteases, which are critical in cancer progression and inflammatory responses. The nitro group can be reduced to form reactive intermediates that may bind to active sites of target enzymes, modulating their activity.

- Receptor Modulation : The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing receptor interactions and signaling pathways .

Anti-Cancer Activity

Preclinical studies have demonstrated that compound A possesses anti-tumor properties. It has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HT-29). The mechanism involves the induction of apoptosis through the modulation of Bcl-2 family proteins, which are crucial regulators of cell death .

Anti-Inflammatory Effects

Research indicates that compound A also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

Antiviral Activity

Compound A has shown promise in antiviral applications, particularly against viral infections where cysteine proteases play a role in the viral life cycle. In vitro assays indicate that it can inhibit viral replication by targeting these proteases .

Case Studies

Case Study 1: Anti-Cancer Efficacy

In a study assessing the cytotoxicity of compound A on MCF-7 cells, it was found that the compound had an IC50 value of 15 µM, significantly lower than that of standard chemotherapeutic agents like doxorubicin (IC50 = 25 µM). The study concluded that compound A induces apoptosis through the intrinsic pathway by upregulating pro-apoptotic factors .

Case Study 2: Inhibition of Inflammatory Cytokines

Another investigation focused on the anti-inflammatory effects of compound A in a mouse model of collagen-induced arthritis. Treatment with compound A resulted in a significant reduction in paw swelling and decreased levels of TNF-alpha in serum samples compared to control groups.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines. For instance:

- Inhibition of Tumor Growth : The compound has shown significant growth inhibition rates in human tumor cells, with mean GI50 values indicating potent antitumor activity.

- Mechanistic Insights : Studies suggest that the compound may induce apoptosis through the activation of caspase pathways, thereby promoting cancer cell death.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been investigated:

- Cytokine Modulation : It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory diseases.

- In Vivo Efficacy : Animal model studies have demonstrated reduced inflammation markers following treatment with this compound.

Antiviral Activity

Preliminary studies suggest that the compound may possess antiviral properties:

- Mechanism Exploration : The interaction with viral proteases could inhibit viral replication, making it a candidate for further antiviral drug development.

Comparative Analysis with Related Compounds

To better understand the unique attributes of , a comparative analysis with structurally similar compounds is essential:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-(Thioether)-4,5-dihydroimidazole | Lacks trifluoromethyl group | Moderate anticancer activity |

| 3-Nitrobenzyl imidazole derivative | Similar structure without thioether | Lower enzyme inhibition |

| Trifluoromethyl phenyl imidazole | Lacks nitro group | Reduced cytotoxicity |

This table highlights how the combination of functional groups in enhances its biological activity compared to its analogs.

Case Studies

Several case studies have been documented that illustrate the applications of this compound:

-

Case Study on Cancer Treatment :

- A recent study evaluated the efficacy of the compound in a panel of 60 human cancer cell lines as part of the National Cancer Institute’s drug screening program. Results indicated significant cytotoxic effects across multiple cell types.

-

Inflammatory Disease Model :

- In an animal model of rheumatoid arthritis, administration of the compound resulted in decreased joint swelling and reduced inflammatory cytokine levels compared to controls.

-

Antiviral Research :

- Preliminary antiviral assays demonstrated that the compound could inhibit viral replication in vitro, warranting further investigation into its potential as an antiviral agent.

Q & A

Basic Research Questions

Q. What are the key synthetic steps and characterization methods for this compound?

- Answer: The synthesis involves multi-step pathways, including nucleophilic substitution and condensation reactions. Critical parameters include temperature control (e.g., 60–80°C), solvent selection (e.g., DMF or THF), and catalysts (e.g., K₂CO₃). Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are used to confirm structural integrity and purity. For example, -NMR can resolve imidazole ring protons (δ 7.2–8.1 ppm), while HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .

Q. How does the structural configuration influence reactivity and stability?

- Answer: The imidazole core, nitrobenzyl thioether, and trifluoromethylphenyl groups contribute to electronic effects (e.g., electron-withdrawing nitro and CF₃ groups enhance electrophilicity). Stability studies under varying pH (e.g., 3–9) and temperature (25–40°C) reveal degradation via hydrolysis of the thioether bond, monitored via LC-MS .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Answer: Systematic optimization using design of experiments (DoE) is recommended. For instance, varying solvent polarity (DMF vs. acetonitrile) and reaction time (12–48 hrs) can maximize yield (e.g., from 25% to 40% in ’s analogs). Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) monitors intermediates, while recrystallization in ethanol enhances purity .

Q. How should researchers resolve contradictions in reported biological activity data?

- Answer: Contradictions may arise from impurities, assay variability, or degradation products. Mitigation strategies include:

- Purity Validation: Use HPLC-MS to detect trace impurities (e.g., <2% nitrobenzyl alcohol byproduct).

- Assay Standardization: Replicate assays under controlled conditions (e.g., MIC testing with Staphylococcus aureus ATCC 25923).

- Degradation Analysis: Accelerated stability studies (40°C/75% RH) identify degradation pathways, with LC-QTOF-MS characterizing metabolites .

Q. What computational methods support structure-activity relationship (SAR) analysis?

- Answer: Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., cytochrome P450 enzymes), guided by crystallographic data from analogs in . Comparative SAR tables (e.g., ’s substituent effects on melting points) validate computational predictions .

Q. What methodological frameworks guide ecological risk assessment for this compound?

- Answer: Follow the Project INCHEMBIOL framework ():

- Environmental Fate: Measure logP (octanol-water partition coefficient) to assess bioaccumulation potential.

- Biotic Impact: Use Daphnia magna acute toxicity assays (48-hr EC₅₀).

- Degradation Pathways: Simulate photolysis (UV-Vis irradiation) and hydrolysis (pH 7.4 buffer) to identify persistent metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.